(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride
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Overview
Description
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride is a chiral compound with significant pharmacological properties. It is commonly used in the synthesis of various pharmaceutical agents due to its structural similarity to naturally occurring compounds like ephedrine and pseudoephedrine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride typically involves the asymmetric reduction of a suitable precursor. One common method involves the reduction of a ketone intermediate using a chiral catalyst. For example, the reduction of 2-amino-3-methyl-1-phenylbutan-1-one can be achieved using a chiral borane complex as the reducing agent .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of a chiral catalyst to ensure the desired stereochemistry is achieved. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used
Scientific Research Applications
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and stimulant.
Industry: Utilized in the production of various pharmaceutical agents and as a reference standard in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate, bronchodilation, and other physiological effects. The molecular targets include alpha and beta adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Shares a similar structure and pharmacological profile.
Pseudoephedrine: Another structurally similar compound with decongestant properties.
Methcathinone: A related compound with stimulant effects.
Uniqueness
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Unlike its analogs, it has a more pronounced effect on certain adrenergic receptors, making it valuable in specific therapeutic applications .
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)10(12)11(13)9-6-4-3-5-7-9;/h3-8,10-11,13H,12H2,1-2H3;1H/t10-,11+;/m0./s1 |
InChI Key |
BCGRNSSKXKBQHB-VZXYPILPSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C1=CC=CC=C1)O)N.Cl |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)O)N.Cl |
Origin of Product |
United States |
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